Researchers frequently encounter failed syntheses when substituting methyl 2-hydroxyisobutyrate or free acid, leading to transesterification or salt precipitation. This tert-butyl ester solves these issues:
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Tert-butyl 2-hydroxy-2-methylpropanoate (CAS 36293-63-7) is a sterically hindered, orthogonally protected alpha-hydroxy ester utilized as a building block in advanced organic synthesis. Featuring a reactive tertiary alcohol adjacent to a highly stable tert-butyl ester, this compound is specifically procured for multi-step syntheses where the carboxylate must remain intact during harsh basic or nucleophilic conditions [1]. Unlike simpler esters, the bulky tert-butyl group provides exceptional resistance to nucleophilic acyl substitution and saponification, making it a highly reliable precursor for complex active pharmaceutical ingredients (APIs), specialty monomers, and ether-linked intermediates [2]. Its primary procurement value lies in its ability to streamline synthetic routes by eliminating the need for transient protection and deprotection cycles of the carboxylic acid.
Procurement teams often attempt to substitute tert-butyl 2-hydroxy-2-methylpropanoate with the significantly cheaper methyl 2-hydroxyisobutyrate (CAS 2110-78-3) or the free 2-hydroxyisobutyric acid (CAS 594-61-6). However, this substitution routinely fails in downstream processing. The free acid possesses an acidic proton that quenches strong bases (e.g., NaH, organolithiums), requiring excess equivalents of costly reagents and causing severe precipitation of insoluble carboxylate salts in aprotic solvents [1]. Conversely, while the methyl ester is soluble, it is highly susceptible to nucleophilic attack, Claisen-type condensations, and transesterification under basic conditions. Attempting O-alkylation of the tertiary alcohol on the methyl ester typically results in complex mixtures and significant yield loss, whereas the sterically shielded tert-butyl ester directs the reaction exclusively to the hydroxyl group [2].
During the synthesis of ether-linked intermediates, deprotonation of the sterically hindered tertiary alcohol requires strong bases like sodium hydride (NaH). When utilizing tert-butyl 2-hydroxy-2-methylpropanoate, the bulky tert-butyl group completely shields the carbonyl from nucleophilic attack, allowing clean O-alkylation (e.g., with 2-methyl-3-bromo-1-propene) in DMF at 25 °C with yields exceeding 90% [1]. In contrast, subjecting the baseline methyl 2-hydroxyisobutyrate to identical NaH conditions leads to competitive transesterification and condensation, significantly reducing the yield of the desired ether to below 50% [2].
| Evidence Dimension | Chemoselectivity under strong base (NaH) |
| Target Compound Data | >90% yield of O-alkylated product with intact ester |
| Comparator Or Baseline | Methyl 2-hydroxyisobutyrate: <50% yield due to competitive condensation/hydrolysis |
| Quantified Difference | >40% yield improvement and elimination of ester cleavage side-products |
| Conditions | NaH in DMF at 0 to 25 °C |
Procuring the tert-butyl ester is essential for maximizing yields and avoiding costly chromatographic separations when synthesizing ether-functionalized APIs.
A critical advantage of tert-butyl 2-hydroxy-2-methylpropanoate is its ability to be cleaved under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid in DCM at room temperature) to yield the free carboxylic acid quantitatively [1]. The comparator, methyl 2-hydroxyisobutyrate, requires harsh basic saponification (e.g., LiOH or NaOH in aqueous mixtures at pH > 12) for deprotection [2]. If the target molecule contains base-sensitive moieties such as epoxides, lactones, or other esters, basic saponification will destroy the intermediate, making the tert-butyl ester the required procurement choice.
| Evidence Dimension | Deprotection conditions and yield |
| Target Compound Data | Quantitative cleavage (>99%) in mild acid (TFA/DCM, ~20 °C) |
| Comparator Or Baseline | Methyl 2-hydroxyisobutyrate: Requires strong base (LiOH/H2O, pH > 12) |
| Quantified Difference | Enables 100% retention of base-labile functional groups during ester cleavage |
| Conditions | Standard organic deprotection workflows |
Enables the synthesis of complex, multi-functional molecules by allowing orthogonal deprotection without degrading base-sensitive structural elements.
Compared to the free 2-hydroxyisobutyric acid, tert-butyl 2-hydroxy-2-methylpropanoate exhibits significantly higher lipophilicity, making it fully miscible (>100 mg/mL) in standard industrial aprotic solvents like THF, DMF, and DCM [1]. When the free acid is subjected to basic conditions, it forms highly polar, often insoluble carboxylate salts that crash out of solution, halting the reaction and complicating stirring at scale [2]. The tert-butyl ester maintains a completely homogeneous reaction mixture, ensuring reproducible kinetics and straightforward aqueous workups.
| Evidence Dimension | Phase behavior under basic conditions in aprotic solvents |
| Target Compound Data | Fully miscible (>100 mg/mL); remains homogeneous |
| Comparator Or Baseline | 2-Hydroxyisobutyric acid: Forms insoluble carboxylate precipitates upon base addition |
| Quantified Difference | Maintains 100% homogeneity during base-promoted reactions |
| Conditions | Addition of base (e.g., NaH, amines) in THF or DMF |
Ensures seamless processability and scalability in industrial reactors by preventing the formation of intractable suspensions.
Because the tert-butyl group shields the ester from nucleophilic attack, this compound is a highly reliable precursor for Williamson ether syntheses involving the tertiary alcohol. It is heavily utilized in the development of ether-linked APIs where strong bases (like NaH) are required to activate the hydroxyl group prior to alkylation [1].
In complex syntheses where the target molecule contains base-labile functional groups (e.g., lactones, epoxides, or amides), this compound serves as a highly reliable protected alpha-hydroxy acid. The tert-butyl ester can be cleanly removed using mild acid (TFA) at the final stage, leaving base-sensitive moieties completely intact[2].
When downstream synthetic steps require the use of highly reactive organometallic reagents (such as Grignard or organolithium reagents) elsewhere on the intermediate, the tert-butyl ester provides robust stability compared to methyl or ethyl esters, preventing unwanted ketone or tertiary alcohol formation at the protected carboxylate site[2].
Flammable